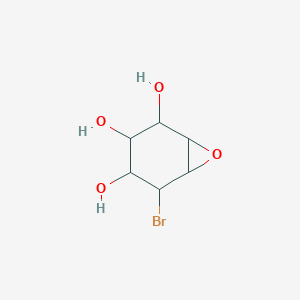

BrCBE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

CAS No. |

24579-86-0 |

|---|---|

Molecular Formula |

C6H9BrO4 |

Molecular Weight |

225.04 g/mol |

IUPAC Name |

5-bromo-7-oxabicyclo[4.1.0]heptane-2,3,4-triol |

InChI |

InChI=1S/C6H9BrO4/c7-1-2(8)3(9)4(10)6-5(1)11-6/h1-6,8-10H |

InChI Key |

KCWANXSIYLZRFK-UHFFFAOYSA-N |

SMILES |

C1(C(C2C(O2)C(C1O)Br)O)O |

Canonical SMILES |

C1(C(C2C(O2)C(C1O)Br)O)O |

Synonyms |

BrCBE bromoconduritol-B-epoxide |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Brcbe

Strategies for BrCBE Synthesis

The synthesis of 1-Bromo-4-cyclopropylbenzene can be achieved through various chemical routes, primarily involving the functionalization of cyclopropylbenzene (B146485) or related precursors. These strategies leverage different reaction mechanisms to introduce the bromine atom onto the aromatic ring in a controlled manner.

Key synthetic methods include:

Bromination of Cyclopropylbenzene: This is a common approach where cyclopropylbenzene undergoes electrophilic aromatic substitution. The reaction typically involves the use of bromine (Br₂) or other brominating agents in the presence of a catalyst, such as iron or an iron(III) halide. americanelements.com

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions offer an alternative strategy for synthesizing this compound. These reactions typically involve coupling a cyclopropyl-containing organometallic reagent with a brominated aromatic precursor, or coupling a bromo-containing organometallic reagent with a cyclopropyl-substituted aromatic precursor. americanelements.com

Grignard-Based Synthesis: An improved preparation of 4-bromocyclopropylbenzene has been reported using a Grignard-based synthesis. This method can offer advantages in terms of yield compared to other routes like the Friedel-Crafts method. nih.govfishersci.es

Regioselective and Stereoselective Synthetic Pathways

In the electrophilic aromatic substitution of cyclopropylbenzene, the cyclopropyl (B3062369) group acts as a directing group, influencing the position of the incoming bromine atom. For the synthesis of 1-Bromo-4-cyclopropylbenzene, the reaction exhibits regioselectivity, favoring substitution at the para position relative to the cyclopropyl group. americanelements.com This regioselectivity is crucial for obtaining the desired isomer specifically.

Stereoselectivity is generally not a concern in the synthesis of 1-Bromo-4-cyclopropylbenzene itself, as the molecule does not possess chiral centers. However, when considering the synthesis of chiral analogs or derivatives of this compound, stereoselective methods would become relevant.

Catalytic Approaches in this compound Production

Catalysts play a vital role in facilitating the synthesis of this compound and improving reaction efficiency. In the bromination of cyclopropylbenzene via electrophilic aromatic substitution, Lewis acid catalysts such as iron (often used in the form of iron filings which react with bromine to form FeBr₃ in situ) are commonly employed to activate the bromine source. americanelements.com For synthetic strategies involving cross-coupling reactions, palladium catalysts are typically utilized. americanelements.com The specific choice of catalyst and ligands can significantly impact the reaction rate, yield, and selectivity.

Optimization of Reaction Conditions and Yields

Optimization of reaction conditions is critical for achieving high yields and purity in this compound synthesis. Factors such as temperature, solvent, reaction time, and the equivalents of reagents and catalysts used can significantly influence the outcome. For instance, an improved preparation of 4-bromocyclopropylbenzene has been achieved by optimizing parameters such as lowering the reaction temperature and selecting a compatible solvent, leading to vastly improved yields compared to other synthetic routes. nih.gov Carrying out bromination reactions at low temperatures, such as between -65°C and -78°C, followed by purification techniques like distillation, can be employed to obtain the desired product efficiently. uni.lu Optimization efforts are often necessary to transition synthetic methods from a laboratory scale to larger-scale production, as yields can sometimes decrease upon scale-up, as observed in some functionalization reactions involving bromocyclopropylbenzene. uni.lu

Precursor Chemistry and Derivatization Routes for this compound Analogs

The chemistry of precursors and the potential for derivatization are fundamental to exploring the chemical space around this compound and synthesizing its analogs.

Synthesis of Key Intermediates

The primary precursor for the synthesis of 1-Bromo-4-cyclopropylbenzene is cyclopropylbenzene (PubChem CID 95349). americanelements.com While the synthesis of cyclopropylbenzene itself is a separate topic, its availability is essential for the most common synthetic routes to this compound.

This compound can also serve as a precursor for other valuable intermediates. For example, p-cyclopropylphenylmagnesium bromide, a Grignard reagent, can be prepared by reacting 1-Bromo-4-cyclopropylbenzene with magnesium. fishersci.es Grignard reagents are highly versatile intermediates used extensively in organic synthesis for forming new carbon-carbon bonds.

Chemical Modification Strategies for Structural Diversity

1-Bromo-4-cyclopropylbenzene undergoes various chemical transformations, allowing for the creation of structural diversity and the synthesis of analogs. The presence of both the reactive bromine atom and the strained cyclopropyl ring provides multiple avenues for chemical modification.

Key derivatization reactions include:

Nucleophilic Substitution: The bromine atom can be displaced by various nucleophiles under appropriate reaction conditions, leading to the introduction of different functional groups onto the aromatic ring. americanelements.com

Electrophilic Aromatic Substitution: The aromatic ring of this compound can undergo further electrophilic substitution reactions, allowing for the introduction of additional substituents. The regioselectivity of these subsequent substitutions would be influenced by the existing cyclopropyl and bromine groups. americanelements.com

Dehydrohalogenation: Under treatment with strong bases, this compound can undergo elimination of hydrogen bromide, potentially leading to the formation of styrene (B11656) derivatives with a cyclopropyl group. americanelements.com

Electrochemical C-C Bond Cleavage and Functionalization: Recent research has explored the electrochemical cleavage of the cyclopropane (B1198618) ring in arylcyclopropanes, including 4-bromocyclopropylbenzene. This approach allows for the regioselective introduction of functional groups at the 1 and 3 positions relative to the cleaved C-C bond, leading to 1,3-difunctionalized products such as 1,3-oxyfluorinated or 1,3-dioxygenated compounds. uni.lu This strategy provides a powerful method for opening the cyclopropyl ring and incorporating new functionalities.

Ring Opening Reactions: The cyclopropyl ring can be opened under various conditions, often initiated by electrophilic or radical species. For instance, 3-bromocyclopropylbenzene has been used as a starting material in a ring-opening procedure to synthesize 1-(3-Bromophenyl)-3-chloropropan-1-one. Similar ring-opening strategies can be applied to 1-Bromo-4-cyclopropylbenzene to generate linear or cyclic products with modified structures. The resulting functionalized propanone derivatives, such as 1-(4-bromophenyl)-3-chloropropan-1-one (PubChem CID 95790) or 1-(4-bromophenyl)-3-chloropropan-2-one (B1517473) (PubChem CID 43260405), can serve as precursors for further synthetic transformations.

These synthetic methodologies and chemical transformations highlight the versatility of this compound as a building block in organic synthesis, enabling the preparation of a wide range of structurally diverse compounds.

Development of this compound-Derived Probes and Conjugates

The development of probes and conjugates based on compounds referred to as "this compound" is evident in different research areas.

Bromoconduritol B epoxide functions as a chemical probe to study the role of glucocerebrosidase (GCase) activity, particularly in the context of Gaucher disease and epidermal barrier function. nih.gov By inhibiting GCase, bromoconduritol B epoxide allows researchers to investigate the downstream effects of reduced enzyme activity and the accumulation of its substrates, such as glucosylceramide. nih.gov Studies using bromoconduritol B epoxide have demonstrated its ability to significantly inhibit epidermal GCase activity and impact epidermal barrier recovery.

In a separate context, "this compound" is mentioned in patent literature concerning optical molecular sensors for cytochrome P450 (CYP450) activity. These compounds are described as useful as optical probes, modulators, or sensors for quantifying the activity of at least one cytochrome P450 enzyme. The patent describes generic structures for these probes, often involving a chemical moiety that exhibits different optical properties in its hydroxyl or hydroxylate form compared to its ether form. While the specific structure of "this compound" in this patent is not explicitly defined as bromoconduritol B epoxide or bromocyclopropylbenzene, it highlights the use of an entity referred to as "this compound" in the development of enzyme activity probes.

Process Scale-Up and Green Chemistry Considerations in this compound Synthesis

Feasibility of Large-Scale Production

Based on the reported synthetic methods for Bromocyclopropylbenzene , which involve standard chemical reactions like bromination and cross-coupling, large-scale production appears feasible using established chemical manufacturing techniques. However, specific data, yields, or challenges related to scaling up these processes for bromocyclopropylbenzene were not found.

For Bromoconduritol B epoxide , information regarding its large-scale synthesis feasibility was not present in the analyzed search results.

Minimization of Byproducts and Waste Streams

Details concerning the minimization of byproducts and waste streams in the synthesis of either Bromocyclopropylbenzene or Bromoconduritol B epoxide were not provided in the search results. Addressing byproduct formation and waste reduction is a critical aspect of process development in chemical synthesis to improve efficiency and reduce environmental impact.

Mechanistic Elucidation of Brcbe S Molecular and Cellular Interactions

Enzymatic Inhibition and Molecular Target Engagement of BrCBE

The initial step in characterizing a new bioactive compound involves identifying its molecular targets and understanding how it interacts with them.

Kinetic Characterization of Enzyme Inhibition

Should this compound be identified as an enzyme inhibitor, its mechanism would be elucidated through kinetic studies. These studies determine how the inhibitor affects the enzyme's reaction rate at varying substrate concentrations. Key parameters that would be determined include:

Michaelis Constant (Km): Represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). Changes in the apparent Km in the presence of an inhibitor can indicate the type of inhibition.

Maximum Velocity (Vmax): The maximum rate of the reaction when the enzyme is saturated with the substrate. A change in Vmax is characteristic of certain types of inhibition.

Inhibition Constant (Ki): A measure of the inhibitor's potency; a lower Ki value indicates a more potent inhibitor.

| Type of Inhibition | Effect on Vmax | Effect on Km |

| Competitive | Unchanged | Increased |

| Non-competitive | Decreased | Unchanged |

| Uncompetitive | Decreased | Decreased |

| Mixed | Decreased | Increased or Decreased |

This table outlines the expected changes in kinetic parameters for different types of reversible enzyme inhibition.

Identification and Validation of Direct Protein Targets

Identifying the specific proteins that this compound binds to is crucial for understanding its mechanism of action. A variety of techniques can be employed for this purpose:

Affinity Chromatography: this compound could be immobilized on a solid support to "pull down" its binding partners from a cell lysate.

Drug Affinity Responsive Target Stability (DARTS): This method assesses the stabilization of a target protein upon ligand binding, which can protect it from proteolysis. nih.gov

Activity-Based Protein Profiling (ABPP): This technique uses chemical probes that covalently bind to the active sites of enzymes to identify targets.

Once potential targets are identified, validation is essential. This can be achieved through methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct binding and quantify the interaction.

Structural Basis of this compound-Target Recognition

To understand the interaction at an atomic level, structural biology techniques would be employed. lbl.govumbc.edu X-ray crystallography or cryo-electron microscopy (cryo-EM) could be used to determine the three-dimensional structure of this compound bound to its protein target. energy.gov This would reveal the specific amino acid residues involved in the interaction and the conformational changes that occur upon binding, providing invaluable information for understanding the mechanism of action and for the potential rational design of more potent or selective derivatives. umbc.edu

Cellular Pathway Modulation by this compound

Beyond direct target engagement, it is critical to understand how this compound affects the complex network of cellular pathways.

Influence on Intracellular Signaling Cascades

Many drugs exert their effects by modulating intracellular signaling pathways, which are complex chains of molecular events that govern cellular responses. nih.govsygnaturediscovery.com If this compound were found to impact a particular pathway, researchers would investigate its effects on key signaling molecules. For instance, in the context of B-cell receptor (BCR) signaling, a compound could affect the phosphorylation status of kinases like Syk and Btk or downstream effectors such as PLCγ2 and PI3K. cellsignal.comnih.govbosterbio.com Techniques like Western blotting and phosphoproteomics would be used to map these changes and understand how this compound alters the flow of information within the cell.

Regulation of Gene Expression and Protein Synthesis

Ultimately, many signaling pathways converge on the nucleus to regulate gene expression. nih.gov To determine if this compound affects this fundamental process, researchers would use techniques like RNA sequencing (RNA-seq) or microarray analysis to obtain a global view of changes in gene transcription. nih.gov If specific genes are up- or downregulated, further studies would focus on identifying the transcription factors involved and how this compound might influence their activity. For example, a compound could affect the activity of transcription factors like CREB, which plays a role in the expression of genes in response to cAMP signaling. researchgate.net

Alterations in Subcellular Organelle Function

This compound's primary impact on subcellular organelle function is centered on the lysosome. The target enzyme, β-glucocerebrosidase, is a lysosomal hydrolase responsible for the breakdown of the sphingolipid glucosylceramide. By irreversibly inhibiting GCase, this compound leads to a functional deficiency of this enzyme, mimicking the biochemical phenotype of Gaucher disease.

The inhibition of GCase by this compound results in the accumulation of glucosylceramide within the lysosomes. This accumulation can lead to a cascade of cellular dysfunctions, including an increase in the number and size of lysosomes. researchgate.net Furthermore, the compromised lysosomal function can have broader implications for cellular homeostasis, potentially affecting processes such as autophagy and lipid metabolism. researchgate.net Studies have shown that treatment of neuronal cells with this compound leads to a significant reduction in GCase activity, demonstrating its direct impact on lysosomal function within these cells. researchgate.net The selectivity of this compound for GCase over other related enzymes, such as non-lysosomal glucosylceramidase (GBA2) and lysosomal α-glucosidase, is concentration-dependent, allowing for a relatively specific window to study the effects of lysosomal GCase inhibition. nih.gov

Molecular Biophysical Studies of this compound Interactions

The interaction between this compound and β-glucocerebrosidase has been characterized through various molecular biophysical techniques, providing insights into the thermodynamics, kinetics, and structural changes associated with this inhibition.

This compound is a mechanism-based inhibitor that forms a covalent bond with the catalytic site of GCase. The binding process involves an initial reversible formation of an enzyme-inhibitor complex (EI), followed by an irreversible covalent modification. The kinetics of this interaction have been studied, revealing information about the affinity and rate of inactivation.

Kinetic studies with the closely related conduritol B epoxide (CBE) on normal human acid β-glucosidase have determined the dissociation constant (Ki) and the maximal rate of inactivation (kmax). These parameters provide a quantitative measure of the inhibitor's potency. For the normal enzyme, the Ki was found to be 166 ± 57 µM, with a kmax of 0.051 ± 0.009 min⁻¹. nih.gov In the context of Gaucher disease, the mutant enzyme (Type 1 AJGD) exhibited a significantly higher Ki of 839 ± 64 µM, indicating a lower affinity for the inhibitor, while the kmax remained similar at 0.058 ± 0.016 min⁻¹. nih.gov Further studies have reported IC50 values for this compound, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%. These values are dependent on the duration of incubation, reflecting the time-dependent nature of the irreversible inhibition. nih.gov

The binding of inhibitors like this compound to GCase also leads to a significant stabilization of the enzyme's structure. This thermodynamic stabilization can be quantified by measuring the change in the melting temperature (Tm) of the protein. For instance, the binding of conduritol β-epoxide has been shown to increase the Tm of recombinant GCase by 14.1°C. This increase in thermal stability suggests a favorable change in the Gibbs free energy upon inhibitor binding, indicating a thermodynamically stable complex.

| Enzyme Form | Parameter | Value |

|---|---|---|

| Normal | Ki (µM) | 166 ± 57 |

| kmax (min-1) | 0.051 ± 0.009 | |

| Gaucher Disease (Type 1 AJGD) | Ki (µM) | 839 ± 64 |

| kmax (min-1) | 0.058 ± 0.016 |

| Parameter | Value |

|---|---|

| ΔTm (°C) | +14.1 |

X-ray crystallography has been instrumental in elucidating the conformational changes in GCase upon covalent modification by this compound (or its close analog, CBE). The binding of the inhibitor to the active site does not induce a large-scale global conformational change in the enzyme. nih.govresearchgate.net However, it does lead to significant local rearrangements, particularly in two flexible loops (residues 345-349 and 394-399) that act as a "lid" at the entrance to the active site. nih.govresearchgate.net

In the native, unbound enzyme, these loops can exist in two alternative conformations: an "open" state that allows substrate access and a "closed" state that restricts it. The binding of CBE stabilizes the "open" conformation, ensuring the active site is accessible to the inhibitor. nih.govresearchgate.netproteopedia.org This structural insight provides a molecular basis for how mutations in these loops can lead to Gaucher disease by favoring the "closed," less active conformation. nih.govresearchgate.net The covalent adduct formed between this compound and the catalytic nucleophile, glutamate (B1630785) 340 (Glu340), has been confirmed by these structural studies. nih.govproteopedia.org

The primary spectroscopic technique used to characterize the this compound-GCase complex has been X-ray crystallography. This has provided high-resolution three-dimensional structures of the enzyme covalently bound to the inhibitor. These structures have been crucial in identifying the specific amino acid residues involved in the interaction and in understanding the conformational state of the bound inhibitor.

The crystallographic data reveals that the conduritol B epoxide molecule, once bound, adopts a "boat" conformation within the active site of human GCase. proteopedia.org This is in contrast to the "chair" conformation observed when it binds to a plant β-D-glucan glucohydrolase. proteopedia.org The bound inhibitor is stabilized by a network of hydrogen bonds with several active site residues, including Asp127, Trp179, Asn234, and Glu340. researchgate.net The covalent bond is formed between the C1 atom of the inhibitor and the Oε2 atom of the catalytic nucleophile, Glu340. proteopedia.org

| Technique | Key Findings |

|---|---|

| X-ray Crystallography | Confirmation of covalent bond between CBE and the catalytic nucleophile (Glu340). proteopedia.org |

| Stabilization of the "open" conformation of the active site loops. nih.govresearchgate.netproteopedia.org | |

| Bound inhibitor adopts a "boat" conformation within the active site. proteopedia.org |

Advanced Analytical and Spectroscopic Characterization Techniques for Brcbe

Chromatographic and Mass Spectrometric Methods for BrCBE Analysis

Chromatography and mass spectrometry are powerful, often coupled, techniques that are indispensable for the separation, identification, and quantification of chemical substances. In the analysis of this compound, these methods are crucial for purity assessment, detection of volatile byproducts, and profiling of its metabolites.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of non-volatile compounds like this compound. The method separates components in a mixture based on their differential interactions with a stationary phase (the column) and a liquid mobile phase. For purity assessment, a sample of this compound is injected into the HPLC system, and a detector, often a photodiode array (PDA) detector, monitors the eluent.

A PDA detector is particularly valuable as it can acquire UV-visible spectra for all points across a chromatographic peak. Peak purity analysis software then compares these spectra. If all spectra within the peak are identical, it indicates the peak is spectrally pure and likely represents a single compound. pharmaguideline.com Spectral differences, however, suggest the presence of a co-eluting impurity. pharmaguideline.comchromatographyonline.com The percentage purity is typically calculated using the area normalization method, where the area of the main this compound peak is expressed as a percentage of the total area of all detected peaks. researchgate.net

Illustrative HPLC Purity Data for a this compound Sample

| Peak No. | Retention Time (min) | Peak Area | Area % | Purity Angle | Purity Threshold |

|---|---|---|---|---|---|

| 1 | 3.45 | 15,230 | 0.08 | N/A | N/A |

| 2 | 7.82 | 19,845,112 | 99.85 | 0.125 | 0.280 |

In this hypothetical analysis, the main peak at 7.82 minutes represents this compound. The purity angle is less than the purity threshold, indicating the peak is spectrally pure under the tested conditions.

The synthesis of this compound may involve the use of various solvents and reagents, which can remain as volatile organic impurities (VOIs) or byproducts in the final product. Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for the analysis of such volatile and semi-volatile compounds. mdpi.comnih.gov Often, a headspace sampling technique is used, where the sample is heated in a sealed vial to partition volatile analytes into the gas phase (headspace) above the sample. lcms.cz This gas is then injected into the GC-MS system.

In the GC, components of the volatile mixture are separated based on their boiling points and interaction with the stationary phase. As each separated component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a molecular fingerprint, allowing for the identification of each volatile byproduct by comparing it to spectral libraries. nih.gov

Hypothetical Volatile Byproducts in a this compound Sample Identified by Headspace GC-MS

| Retention Time (min) | Identified Compound | Key m/z fragments | Potential Source |

|---|---|---|---|

| 4.5 | Dichloromethane | 84, 49, 86 | Residual solvent |

| 5.8 | Toluene | 91, 92, 65 | Residual solvent |

When a compound like this compound is introduced into a biological system, it can be chemically modified by enzymes into various metabolites. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique used to identify and quantify these metabolites in complex biological matrices such as plasma, urine, or cell cultures. nih.gov

The LC component separates the parent compound (this compound) from its various metabolites. nih.gov The eluent is then introduced into a tandem mass spectrometer. In the first stage of mass spectrometry (MS1), ions corresponding to the expected masses of this compound and its potential metabolites are selected. These selected "precursor ions" are then fragmented in a collision cell, and the resulting "product ions" are analyzed in the second stage of mass spectrometry (MS2). researchgate.net The specific fragmentation pattern of a metabolite provides structural information that helps in its confident identification. youtube.com This approach allows for the profiling of metabolic pathways, such as oxidation or conjugation.

Plausible Metabolic Transformations of this compound Detected by LC-MS/MS

| Metabolite | Transformation | Mass Shift | Precursor Ion (m/z) | Characteristic Product Ions (m/z) |

|---|---|---|---|---|

| M1 | Hydroxylation | +16 Da | [this compound+H]+ + 16 | Varies with structure |

| M2 | Glucuronidation | +176 Da | [this compound+H]+ + 176 | [this compound+H]+, 113, 177 |

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules in solution. weebly.comomicsonline.org It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The primary structure of this compound is unequivocally confirmed using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. emerypharma.com

1D NMR: The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment (chemical shift), their neighboring protons (spin-spin coupling), and their relative numbers (integration). The ¹³C NMR spectrum reveals the number of different types of carbon atoms in the molecule. emerypharma.comresearchgate.net

2D NMR: When 1D spectra are too complex or ambiguous, 2D NMR experiments are used to reveal correlations between nuclei. weebly.comresearchgate.net

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbon atom they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically two or three bonds), which is crucial for piecing together the molecular skeleton. omicsonline.org

By combining the information from these experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, thus confirming the proposed chemical structure of this compound.

Representative (Hypothetical) NMR Data for Structural Confirmation of this compound

| Atom Position | ¹H Chemical Shift (ppm), Multiplicity, J (Hz) | ¹³C Chemical Shift (ppm) | HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| C1/H1 | 7.5 (d, 8.0) | 125.0 | C2, C3, C4a |

| C2/H2 | 7.2 (t, 8.0) | 120.5 | C1, C3, C4 |

| C3/H3 | 7.4 (t, 8.0) | 122.0 | C1, C2, C4a |

| C4/H4 | 8.1 (d, 8.0) | 115.0 | C2, C4a, C9b |

| C4a | - | 140.0 | - |

This table represents a small, illustrative subset of data that would be generated to confirm the full structure.

Beyond static structure, NMR spectroscopy is a powerful tool for investigating the three-dimensional shape (conformation) and flexibility (dynamics) of molecules in solution. nih.govplos.org The function and interaction of a molecule can be highly dependent on its conformational ensemble. nih.gov

Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are used to identify atoms that are close to each other in space, even if they are far apart in the primary structure. This information is critical for determining the preferred conformation(s) of this compound.

Furthermore, NMR relaxation experiments can provide information on molecular motions over a wide range of timescales (from picoseconds to seconds). plos.orgresearchgate.net By measuring parameters like T1 (spin-lattice relaxation) and T2 (spin-spin relaxation), researchers can probe the internal dynamics of different parts of the this compound molecule, identifying regions of flexibility or rigidity. These dynamic studies provide a more complete picture of how this compound behaves in a solution environment. mdpi.com

Ligand-Protein Interaction Studies using NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for investigating the interactions between small molecule ligands, like this compound, and protein receptors at an atomic level. nih.govspringernature.com It provides detailed information on binding affinity, the specific amino acids involved in the interaction (epitope mapping), and the conformation of the ligand when bound. researchgate.netresearchgate.net Both ligand-observed and protein-observed experiments can be employed to characterize these interactions. nih.gov

In a typical protein-observed NMR experiment, a 2D ¹H-¹⁵N HSQC spectrum of an isotope-labeled protein is recorded in the absence and presence of the this compound ligand. Changes in the chemical shifts (Chemical Shift Perturbation, CSP) of specific amide protons upon addition of this compound indicate which residues are in or near the binding site. researchgate.net This allows for the precise mapping of the binding interface on the protein's surface.

Ligand-observed methods, such as Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY), are particularly useful when working with large proteins or when isotope labeling is not feasible. nih.gov In STD-NMR, selective saturation of protein resonances is transferred to a binding ligand via spin diffusion. Protons of the this compound molecule in close proximity to the protein will receive this saturation, resulting in a decrease in their signal intensity, thereby identifying the binding epitope of the ligand.

While specific studies detailing the interaction of this compound with a particular protein are not yet prevalent in the literature, the broader class of carbazole derivatives has been extensively studied for its interaction with biological targets, notably G-quadruplex DNA. nih.gov In these studies, NMR has been instrumental in confirming the binding mode, showing that the planar carbazole moiety typically interacts with the G-quartet core through π-π stacking. nih.gov Similar NMR methodologies would be directly applicable to investigate the binding of this compound to target proteins, providing crucial insights for fields like drug discovery.

Vibrational and Electronic Spectroscopy of this compound

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule's constituent bonds. researchgate.netiitm.ac.in These methods are essential for confirming the presence of key functional groups within the this compound structure. The IR and Raman spectra of halogen-substituted carbazoles have been recorded and analyzed, allowing for the assignment of characteristic vibrational frequencies. nih.gov

For a compound like 3-bromo-9-ethyl-9H-carbazole, the expected characteristic vibrations would include:

N-H Stretching: In unsubstituted carbazole, a secondary amine N-H stretching frequency appears around 3419 cm⁻¹. researchgate.net However, in 9-ethyl-carbazole derivatives like this compound, this band is absent due to the substitution on the nitrogen atom.

Aromatic C-H Stretching: These vibrations typically occur above 3000 cm⁻¹, with a band observed at 3051 cm⁻¹ for carbazole. researchgate.net

Aliphatic C-H Stretching: The ethyl group on the nitrogen atom would give rise to symmetric and asymmetric stretching vibrations in the 2850-2960 cm⁻¹ region. libretexts.org

C=C Aromatic Ring Stretching: Multiple bands in the 1450-1650 cm⁻¹ region are characteristic of the carbazole ring system.

C-N Stretching: This vibration is expected around 1327-1450 cm⁻¹. researchgate.net

C-Br Stretching: The vibration of the carbon-bromine bond is expected to appear in the lower frequency (fingerprint) region of the spectrum, typically between 500 and 600 cm⁻¹.

Raman spectroscopy provides complementary information. While C-Br stretches can be weak in IR, they often give rise to more intense signals in Raman spectra. The vibrational modes of the carbazole ring system have been thoroughly analyzed using Raman, providing a basis for interpreting the spectrum of this compound. scilit.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |

|---|---|---|---|

| Aromatic C-H | Stretching | >3000 | IR, Raman |

| Aliphatic C-H (ethyl) | Stretching | 2850-2960 | IR, Raman |

| Aromatic C=C | Ring Stretching | 1450-1650 | IR, Raman |

| C-N | Stretching | ~1330-1450 | IR |

| C-Br | Stretching | 500-600 | IR, Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. libretexts.orgslideshare.net For aromatic systems like this compound, the primary electronic transitions observed are π → π* transitions within the conjugated carbazole ring system. shu.ac.uk

The UV-vis absorption spectrum of the parent carbazole molecule shows characteristic absorption bands. researchgate.net The introduction of a bromine atom onto the carbazole ring acts as a chromophore modification that can influence the absorption maxima (λ_max). rsc.orgnih.gov Studies on brominated carbazole-based dyes have shown that the position of bromination has a significant effect on the electronic properties. nih.gov For instance, introducing bromine at the 1 and 8 positions can lead to a blueshift (a shift to a shorter wavelength) in the absorption spectrum due to increased steric hindrance, which reduces the planarity and conjugation of the molecule. nih.gov Conversely, substitution at other positions might lead to a redshift (a shift to a longer wavelength). These shifts provide valuable information about the electronic structure of the molecule. nih.gov The absorption spectrum for this compound is expected to show strong absorption bands in the UV region, characteristic of the carbazole π-system.

| Chromophore | Electronic Transition | Expected Absorption Region (nm) |

|---|---|---|

| Carbazole Ring | π → π* | ~290-350 |

Crystallographic and Electron Microscopy Techniques

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. springernature.comed.ac.uk It provides unambiguous information on bond lengths, bond angles, and the absolute configuration of chiral molecules, thereby establishing the absolute structure of a compound. nih.govnih.gov

The absolute structure of a close analog, 3-bromo-9-ethyl-9H-carbazole, has been determined by single-crystal X-ray diffraction. nih.govnih.gov The analysis revealed that the compound crystallizes in the orthorhombic space group Pbca. researchgate.net The tricyclic carbazole ring system is nearly planar, with a root-mean-square deviation of 0.026 Å. nih.govnih.gov The ethyl group attached to the nitrogen atom is positioned out of this plane. nih.govnih.gov This detailed structural information is invaluable for understanding the molecule's physical properties and its potential intermolecular interactions in a solid state.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₂BrN |

| Formula Weight | 274.16 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 15.263 (16) |

| b (Å) | 7.745 (8) |

| c (Å) | 20.41 (2) |

| Volume (ų) | 2413 (5) |

| Z | 8 |

| Temperature (K) | 293 |

Electron Microscopy for Cellular or Supramolecular Organization Studies

Electron microscopy (EM) offers unparalleled resolution for investigating the intricate organization of cellular structures and macromolecular assemblies. nanoimages.comnih.govmolbiolcell.org Unlike light microscopy, EM utilizes a beam of electrons, which have a much shorter wavelength, enabling the visualization of details at the nanometer scale. nanoimages.comnih.gov This high resolution is indispensable for determining how the "this compound" complex is organized within its native cellular context or how individual molecules assemble into larger, functional supramolecular structures. nih.govphi-gmbh.eu Two primary modalities of EM, Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are particularly valuable for these studies.

Transmission Electron Microscopy (TEM)

TEM is used to visualize the internal ultrastructure of cells and tissues. nanoimages.comphi-gmbh.eubiotechreality.com To study the localization of the this compound complex, biological samples are typically preserved through a process of chemical fixation, dehydration, and embedding in a resin. phi-gmbh.eugu.se The fixatives, such as glutaraldehyde, cross-link proteins and stabilize cellular architecture, while a secondary fixation with osmium tetroxide enhances contrast, particularly for lipid membranes. biotechreality.comgu.se The resin-embedded sample is then cut into ultra-thin sections (typically 50-100 nanometers thick) using an ultramicrotome. phi-gmbh.eusciencelearn.org.nz These thin sections allow the electron beam to pass through the sample, generating a projection image that reveals the detailed arrangement of organelles and subcellular compartments. nanoimages.combiotechreality.com To specifically identify the this compound complex within these sections, immuno-labeling techniques can be employed, where antibodies specific to this compound are tagged with electron-dense gold particles.

Scanning Electron Microscopy (SEM)

SEM is employed to examine the three-dimensional surface topography of specimens. nanoimages.comazooptics.comatascientific.com.au This technique is ideal for studying how this compound complexes might be arranged on a cell surface or how they form larger, ordered supramolecular structures. researchgate.netnih.gov For SEM analysis, samples are also fixed and dehydrated. sciencelearn.org.nz Instead of being sectioned, the whole sample is coated with a thin layer of a conductive metal, such as gold or a gold-palladium alloy. sciencelearn.org.nznih.gov This metal coating prevents the build-up of charge from the electron beam and enhances the emission of secondary electrons from the surface. sciencelearn.org.nzazooptics.com An electron beam is then scanned across the sample surface in a raster pattern, and the detected secondary electrons are used to construct a detailed image of the surface features. nanoimages.comazooptics.com

Research findings from electron microscopy studies can provide critical insights into the function of the this compound complex by revealing its specific location and its interactions with other cellular components. For instance, determining whether this compound is localized to the mitochondria, nucleus, or plasma membrane can suggest its involvement in corresponding cellular processes.

Interactive Data Table: Hypothetical Cellular Localization of this compound Complex by Immuno-TEM

| Cellular Compartment | This compound Gold Particle Density (particles/µm²) | Percentage of Total Particles | Inferred Functional Association |

| Mitochondrial Matrix | 2.5 | 5% | Minor role in mitochondrial processes |

| Inner Mitochondrial Membrane | 45.8 | 75% | Major role in oxidative phosphorylation or membrane transport |

| Cytosol | 8.0 | 15% | Cytosolic intermediate or interaction partner |

| Nucleus | 1.2 | <5% | Unlikely direct role in nuclear function |

| Endoplasmic Reticulum | 3.1 | <5% | Negligible association |

Cryo-Electron Microscopy for Complex Structure Elucidation

Cryo-electron microscopy (cryo-EM) has become a revolutionary tool in structural biology for determining the high-resolution three-dimensional structures of biomolecular complexes in their near-native state. thermofisher.comnih.gov This technique is particularly powerful for large, complex, or flexible assemblies like the this compound complex, which may be difficult to crystallize for X-ray crystallography. thermofisher.comnih.gov Cryo-EM avoids the potential artifacts associated with chemical fixation and staining by rapidly freezing the sample in a thin layer of vitreous (non-crystalline) ice, preserving its native conformation. thermofisher.comjeolusa.com

Single-Particle Analysis (SPA)

Single-particle analysis is the most common cryo-EM method for determining the structure of purified macromolecular complexes. thermofisher.comjeolusa.comcreative-biostructure.comwikipedia.org In this approach, a purified solution of the this compound complex is applied to an EM grid and plunge-frozen in liquid ethane. jeolusa.com This process traps the complexes in a thin film of amorphous ice, oriented randomly. thermofisher.com A transmission electron microscope is then used to acquire thousands of two-dimensional projection images of these individual particles. thermofisher.comcreative-biostructure.com

The subsequent steps are computational and involve several key stages of image processing: creative-biostructure.comresearchgate.net

Particle Picking: Individual particle images are identified and extracted from the noisy micrographs. creative-biostructure.com

2D Classification: The extracted particles are grouped into classes based on their different views, allowing for the removal of noise and non-ideal particles. creative-biostructure.com

3D Reconstruction: The 2D class averages, representing different orientations of the this compound complex, are computationally combined to generate an initial 3D model. creative-biostructure.comwikipedia.org

3D Refinement: This initial model is refined iteratively, with individual particle images being compared against projections of the model to determine their precise orientation, leading to a high-resolution 3D density map. creative-biostructure.com

This final map can often reach near-atomic resolution, allowing for the building and refinement of an atomic model of the this compound complex, revealing intricate details about its subunit arrangement and active sites. wikipedia.org

Cryo-Electron Tomography (Cryo-ET)

While SPA is ideal for purified samples, cryo-electron tomography (cryo-ET) enables the visualization of molecular complexes directly within their native cellular environment. nih.govdigitellinc.comnih.govrupress.org This in situ structural biology approach provides invaluable context, showing how this compound interacts with other components in the crowded cellular landscape. digitellinc.comrupress.org

In cryo-ET, instead of imaging isolated particles, a whole cell or a thin section of a vitrified cell is tilted at various angles relative to the electron beam. researchgate.net This series of tilted 2D images is then computationally reconstructed to generate a 3D volume of the cell, known as a tomogram. rupress.orgresearchgate.net Within these tomograms, individual this compound complexes can be identified and their structures can be determined to a moderate resolution using a technique called subtomogram averaging, which is conceptually similar to single-particle analysis. rupress.org

Interactive Data Table: Hypothetical Structural Parameters of this compound Determined by Cryo-EM (SPA)

Computational and Theoretical Investigations of Brcbe

Quantum Chemical Calculations and Electronic Structure Analysis of BrCBE

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, derived from its electronic structure. These methods solve the Schrödinger equation (or its approximations) for a given molecule to determine its energy, geometry, and various other electronic properties. youtube.com

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. nih.govscielo.br It is based on the Hohenberg-Kohn theorems, which state that the ground-state energy of a system is a unique functional of its electron density. nih.govscielo.br DFT is favored for its balance of accuracy and computational cost, making it suitable for a wide range of molecular systems. ekb.eg

For a compound like this compound, DFT calculations would be employed to determine its optimal molecular geometry. By minimizing the energy of the system with respect to atomic positions, DFT can predict bond lengths, bond angles, and dihedral angles with high accuracy. These geometric parameters are crucial for understanding the molecule's three-dimensional shape and steric profile.

DFT also provides insights into molecular reactivity through the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability. nih.gov Additionally, molecular electrostatic potential (MEP) maps can be generated to visualize electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. nih.gov

Table 1: Illustrative DFT-Calculated Properties for a Sample Molecule (1,3-dibromo-5-chlorobenzene) This table provides an example of typical data obtained from DFT calculations and does not represent data for this compound.

| Parameter | Calculated Value |

| Method | B3LYP/6-31G |

| Optimized Energy | Varies |

| HOMO Energy | Varies |

| LUMO Energy | Varies |

| HOMO-LUMO Gap | Varies |

| First Hyperpolarizability | 1.221 x 10⁻³⁰ esu |

| Data derived from a study on 1,3-dibromo-5-chlorobenzene. nih.gov |

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without the use of empirical parameters. purdue.edu These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC), solve the Schrödinger equation more rigorously than DFT but are typically more computationally demanding. ekb.eg

These methods are used to calculate a wide range of electronic properties with high accuracy. For this compound, ab initio calculations could provide precise values for:

Ionization Potential: The energy required to remove an electron.

Electron Affinity: The energy released when an electron is added.

Electron Correlation: The interaction between electrons, which is often approximated in simpler methods. ekb.eg

The choice of method depends on the desired accuracy and the size of the molecule. For smaller molecules, high-level methods like Coupled Cluster can provide benchmark results, while for larger systems, a balance must be struck between accuracy and computational feasibility. researchgate.net

Quantum chemical calculations are invaluable for predicting and interpreting spectroscopic data. researchgate.net By calculating the response of a molecule's electronic structure to electromagnetic radiation, it is possible to simulate various types of spectra. ehu.es

For this compound, these methods could predict:

Infrared (IR) and Raman Spectra: By calculating vibrational frequencies and intensities, which correspond to the stretching and bending of chemical bonds. nih.gov

UV-Vis Absorption Spectra: By calculating the energies of electronic transitions between different molecular orbitals. rsc.org

Nuclear Magnetic Resonance (NMR) Spectra: By calculating chemical shifts and coupling constants based on the magnetic environment of each nucleus.

The accuracy of these predictions can be very high, often within 0.3% for rotational constants, which can aid in the analysis of experimental spectra and the structural characterization of new compounds. researchgate.netnih.gov

Table 2: Example of Predicted vs. Experimental Excitation Energies for Bacteriochlorophyll (B101401) b This table illustrates the accuracy of DFT in predicting spectroscopic parameters and does not represent data for this compound.

| Transition | Calculated Energy (B3LYP) | Experimental Energy |

| Qy | 1.80 eV | 1.56 eV |

| Qx | 2.11 eV | 2.09 eV |

| B bands | 3.05-3.39 eV | 3.33 eV |

| Data derived from a study on bacteriochlorophyll b. rsc.org |

Molecular Dynamics (MD) Simulations of this compound Systems

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes, diffusion, and interactions with other molecules. youtube.com

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations are used to model the solvation process by placing the solute molecule (this compound) in a box of explicit solvent molecules (e.g., water, acetone) and simulating their collective motion. chemrxiv.org

These simulations can be used to calculate important thermodynamic properties such as the Gibbs free energy of solvation, which quantifies how favorably a molecule dissolves in a particular solvent. strath.ac.ukarxiv.org Analysis of the simulation trajectories reveals details about the solvent structure around the solute, including the formation of solvation shells and specific interactions like hydrogen bonding. chemrxiv.org Understanding solvation is critical for predicting solubility and partition coefficients, which are key parameters in many chemical and biological processes. strath.ac.uk

MD simulations are a cornerstone of computational biology for studying the interactions between small molecules and biological macromolecules like proteins and nucleic acids. nih.govbiorxiv.orglongdom.orgfrontiersin.org These simulations can elucidate the mechanisms of ligand binding, protein folding, and enzyme catalysis. frontiersin.orgbaylisslab.org

If this compound were to be investigated as a potential therapeutic agent or ligand, MD simulations could model its interaction with a target biomolecule. The simulation would start with this compound placed near the binding site of the protein. Over the course of the simulation (typically nanoseconds to microseconds), the molecule's ability to bind, the stability of the resulting complex, and the specific intermolecular forces involved (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) would be analyzed. nih.gov Such simulations can reveal dynamic conformational changes in both the ligand and the protein upon binding and can be used to estimate the binding affinity. nih.gov

Conformational Sampling and Free Energy Calculations

Information regarding the conformational sampling and free energy calculations for this compound is not available in the public domain. Studies of this nature would typically involve methods like molecular dynamics simulations to explore the compound's accessible shapes (conformations) and rigorous computational alchemy or endpoint methods (e.g., MM-PBSA) to calculate the thermodynamics of its interactions.

Molecular Docking and Virtual Screening Approaches for this compound

No literature was found describing molecular docking or virtual screening studies conducted on the compound this compound. Such research is fundamental to predicting how a compound might interact with biological targets and to identify potential therapeutic applications.

Prediction of this compound-Target Binding Modes

There are no available studies that predict or analyze the binding modes of this compound with any biological target. This type of investigation is crucial for understanding the specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic forces—that would govern the compound's biological activity.

Identification of Potential Off-Targets

No computational studies have been published that identify potential off-targets for this compound. Identifying off-targets is a critical step in preclinical drug development to predict and mitigate potential side effects. This often involves screening the compound against a wide panel of known biological targets.

Ligand-Based and Structure-Based Virtual Screening Methodologies

There is no information available on the application of either ligand-based or structure-based virtual screening methodologies specifically involving this compound. Ligand-based methods would rely on the knowledge of other molecules with similar activity, while structure-based methods would require the three-dimensional structure of a target protein.

Based on the conducted research, there is no publicly available scientific literature or data corresponding to a chemical compound specifically identified as "this compound." This name does not appear to be a standard or recognized abbreviation in chemical databases or peer-reviewed publications.

Therefore, it is not possible to generate a scientifically accurate article on the Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) of a compound that cannot be definitively identified. Providing detailed research findings, data tables, and specific analyses as requested in the outline would require fabricating information, which contravenes the principles of scientific accuracy.

To proceed, a verifiable and recognized chemical name, CAS number, or chemical structure (e.g., in SMILES or IUPAC format) for the compound of interest is required.

Structure Activity Relationship Sar Investigations of Brcbe and Its Analogs

Quantitative Structure-Activity Relationship (QSAR) Modeling for BrCBE Derivatives

Application in De Novo Design of this compound Analogs

De novo drug design leverages computational models to construct novel molecules with desired pharmacological properties from the ground up. In the context of the chemical compound this compound, de novo design strategies are instrumental in exploring a vast chemical space to create analogs with potentially improved potency, selectivity, and pharmacokinetic profiles. By utilizing the structural information of the target protein and the binding mode of this compound, computational algorithms can generate new molecular entities that are predicted to have high binding affinity.

One common approach involves identifying the key pharmacophoric features of this compound responsible for its biological activity. These features, such as hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings, are then used as constraints for computational programs to build new molecular skeletons. The process often begins with a seed fragment or even a single atom, which is then grown by adding new chemical moieties that complement the binding site of the target. This allows for the systematic exploration of novel chemical scaffolds that may not be intuitively obvious through traditional medicinal chemistry approaches.

For instance, a de novo design campaign for this compound analogs might start by fixing the core scaffold of this compound that is essential for its activity. The software would then be tasked with suggesting various substitutions at different positions of the scaffold, aiming to optimize interactions with the target protein. The generated virtual compounds are then scored and ranked based on their predicted binding energies and other drug-like properties. The most promising candidates can then be synthesized and subjected to experimental validation.

Another powerful technique in the de novo design of this compound analogs is the use of generative models, often based on artificial intelligence and deep learning. nih.gov These models can learn the underlying patterns of chemical structures and their corresponding biological activities from large datasets. By training on a database of known active molecules for the same target as this compound, these models can generate entirely new chemical structures that are predicted to be active. This approach has the potential to uncover novel and diverse chemical matter that is structurally distinct from this compound but retains the desired biological activity.

The table below illustrates a hypothetical set of de novo designed analogs of this compound, showcasing the exploration of different chemical substituents and their predicted binding affinities.

| Compound ID | Scaffold Modification | Predicted Binding Affinity (Kd, nM) | Key Predicted Interactions |

| This compound-DN-01 | Addition of a hydroxyl group to the phenyl ring | 15.2 | Additional hydrogen bond with Ser-245 |

| This compound-DN-02 | Replacement of the bromine atom with a trifluoromethyl group | 8.9 | Enhanced hydrophobic interactions in the binding pocket |

| This compound-DN-03 | Bioisosteric replacement of the ester linkage with an amide | 22.5 | New hydrogen bond with the backbone amide of Gly-189 |

| This compound-DN-04 | Ring expansion of the central heterocyclic core | 12.1 | Improved shape complementarity with the active site |

| This compound-DN-05 | Introduction of a basic amine to a side chain | 5.7 | Formation of a salt bridge with Asp-102 |

Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping Approaches for this compound

Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying lead compounds by screening small, low-molecular-weight molecules, known as fragments, for weak binding to a biological target. nih.govfrontiersin.org These initial fragment hits are then optimized and grown into more potent, drug-like molecules. nih.gov This approach is particularly useful for challenging targets where high-throughput screening of large compound libraries has failed to yield promising hits. drugdiscoverychemistry.com

Identification of Minimal Active Fragments

The first step in an FBDD campaign for a target of this compound would be to identify the minimal chemical fragments that are responsible for its binding. This can be achieved by deconstructing the this compound molecule into its constituent chemical motifs and screening these fragments for binding to the target protein. Biophysical techniques such as Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography are typically employed to detect the weak interactions between the fragments and the target. nih.gov

For example, if this compound is composed of a brominated phenyl ring linked to a heterocyclic core, these two moieties could be screened as individual fragments. The identification of a fragment that binds to the target provides a valuable starting point for building a new lead compound. The efficiency of binding for these small fragments is often assessed using a metric called Ligand Efficiency (LE), which relates the binding affinity of a molecule to its size (number of heavy atoms). Fragments with high LE are considered to be high-quality starting points for optimization.

A hypothetical fragment screening campaign for the target of this compound might yield the following results:

| Fragment ID | Fragment Structure | Binding Affinity (Kd, µM) | Ligand Efficiency (LE) | Screening Method |

| F-01 | 4-Bromophenol | 500 | 0.35 | SPR |

| F-02 | 2-Aminothiazole | 800 | 0.31 | NMR |

| F-03 | 3-Methyl-1H-pyrazole | >1000 | - | X-ray Crystallography |

| F-04 | 5-Chloroisoxazole | 350 | 0.38 | SPR |

| F-05 | 1-Acetylpiperidine | 600 | 0.29 | NMR |

Scaffold Exploration and Design Principles

Once a set of minimal active fragments has been identified, the next step is to explore different chemical scaffolds that can hold these fragments in the correct orientation for optimal binding to the target. This process, known as scaffold hopping, aims to identify novel core structures that can serve as the foundation for a new series of compounds with improved properties. nih.govnih.gov Scaffold hopping can lead to compounds with better intellectual property positions, improved pharmacokinetic profiles, and reduced off-target effects. nih.gov

Computational methods are often used to search virtual libraries of chemical scaffolds for those that can spatially arrange the identified fragments in a manner that mimics the binding mode of the original hit. These virtual screening approaches can rapidly assess millions of potential scaffolds, prioritizing a smaller, more manageable number for chemical synthesis and experimental testing.

Key design principles in scaffold exploration include:

Bioisosteric Replacement: Replacing a functional group or a substructure with another that has similar physical or chemical properties, but a different chemical structure.

Ring System Modification: Altering the size, type, or fusion pattern of ring systems within the scaffold.

Introduction of 3D Character: Moving from flat, aromatic scaffolds to more three-dimensional structures to improve solubility and reduce non-specific binding.

Fragment Linking and Growing Strategies

With promising fragments and scaffolds in hand, the final step is to elaborate these starting points into more potent, drug-like molecules. This is typically achieved through two main strategies: fragment linking and fragment growing. nih.govnih.gov

Fragment Linking: If two or more fragments are found to bind to adjacent sites on the target protein, they can be chemically linked together to create a single, more potent molecule. nih.govresearchgate.netbohrium.com The design of the linker is crucial and must be optimized to ensure that the linked fragments maintain their favorable binding interactions.

Fragment Growing: This strategy involves extending a single fragment hit by adding chemical functionality that can form additional interactions with the target protein. This is often guided by the crystal structure of the fragment bound to the target, which can reveal unoccupied pockets or potential interaction points that can be exploited.

The following table provides a hypothetical example of how fragment growing could be applied to a this compound-derived fragment:

| Compound ID | Modification from Fragment F-01 | Rationale | Resulting Affinity (IC50, µM) |

| F-01-G1 | Addition of a methoxy group | Explore interaction with a nearby hydrophobic pocket | 250 |

| F-01-G2 | Addition of a carboxylic acid | Target a potential salt bridge with a basic residue | 120 |

| F-01-G3 | Extension with a piperidine ring | Access a deeper pocket and improve solubility | 55 |

| F-01-G4 | Fusion with a second aromatic ring | Increase surface area of interaction | 90 |

| F-01-G5 | Introduction of a cyano group | Form a specific hydrogen bond with a backbone amide | 75 |

Preclinical Research Paradigms Utilizing Brcbe

In Vitro Cellular Model Systems for BrCBE Studies

In vitro cellular models provide controlled environments to investigate the direct effects of this compound on cellular processes and enzyme activity. These models are crucial for dissecting the molecular mechanisms underlying this compound's actions before progressing to more complex in vivo systems.

Cell Line-Based Assays for Molecular Mechanisms

Various cell lines have been employed to study the molecular mechanisms of this compound. These studies often focus on this compound's potent and selective inhibition of beta-glucocerebrosidase. For instance, enzyme activity assays using fluorogenic substrates like 4MU-Glucose have been conducted in hypotonic lysates from cell lines such as Sf9, CHO, and HEK293 cells to measure GBA1 activity and the extent of its inhibition by this compound chemsrc.comnih.govjci.org. These assays have demonstrated that this compound can block GBA1 activity significantly nih.gov.

Cell line studies have also explored the downstream effects of GBA1 inhibition by this compound. In N2a cells treated with Conduritol B epoxide (this compound), a significant reduction in mitochondrial function, evidenced by approximately 50% reduction in parameters like the rate of ATP production, basal respiration, and maximal respiration, has been observed, indicating reduced mitochondrial function in this cell model medchemexpress.comchemsrc.com. Additionally, these cells showed a significant increase in cytosolic calcium levels compared to untreated cells medchemexpress.comchemsrc.com. Studies in CHO cells overexpressing murine GBA2 have also utilized CBE to differentiate between GBA1 and GBA2 activity, showing that while high concentrations of CBE can inhibit GBA2, the reduction in GBA2 activity observed in some contexts is GBA1-dependent rather than due to direct CBE inhibition nih.gov.

Primary Cell Culture Models for Specific Cellular Responses

Primary cell cultures offer a model system that more closely reflects the physiological environment compared to continuous cell lines. Primary cells, such as murine peritoneal macrophages and human fibroblasts from Gaucher and control patients, have been used to investigate the effects of this compound on beta-glucocerebrosidase activity and to model aspects of Gaucher disease at the cellular level caymanchem.comnih.govgoogle.com. Studies using murine peritoneal macrophages treated with conduritol-B-epoxide have served as an in vitro model of the Gaucher cell, demonstrating the accumulation of glucocerebroside without affecting cell viability or the activity of intracellular enzymes caymanchem.com. Research with human fibroblasts from Gaucher patients and control individuals has shown that GBA1 activity is significantly reduced in Gaucher fibroblasts, and studies using CBE in these cells have helped delineate the interplay between GBA1 and GBA2 activity nih.gov.

Organoid and 3D Culture Systems for Complex Tissue Mimicry

Organoid and 3D culture systems represent advanced in vitro models that aim to mimic the complex architecture and function of tissues and organs more closely than traditional 2D cell cultures nih.govgoogleapis.com. These models are increasingly utilized in preclinical research for studying organ development, modeling diseases, and screening for drug efficacy or toxicity nih.govgoogleapis.com. While organoid and 3D culture systems offer significant advantages in recapitulating in vivo environments, specific research utilizing this compound (Bromoconduritol B-epoxide) within these complex models was not extensively found in the provided search results. However, given this compound's role as an enzyme inhibitor and its use in modeling diseases like Gaucher disease which can affect multiple organ systems, these advanced in vitro models could potentially be valuable tools for future investigations into the effects of this compound on complex tissue structures and functions.

In Vivo Non-Human Animal Models in this compound Research

In vivo animal models are essential for understanding the systemic effects of compounds and for evaluating their impact within a living organism. This compound has been utilized in several animal models, predominantly murine models, to study enzymatic inhibition and its physiological consequences.

Murine Models for Investigating Enzymatic Inhibition Pathways

Murine models, including both normal and genetically modified mice (such as Gaucher mice), have been widely used to investigate the effects of this compound-induced enzymatic inhibition nih.govresearchgate.netnih.govcaymanchem.comrndsystems.commedchemexpress.comchemsrc.comnih.govjci.orggoogle.comnih.gov. This compound is recognized for its ability to irreversibly inhibit beta-glucocerebrosidase in vivo, leading to the accumulation of glucosylceramide, the primary substrate of this enzyme nih.govmedchemexpress.com.

Studies in hairless mice treated topically with bromoconduritol B epoxide have shown a selective inhibition of beta-glucocerebrosidase in the skin, resulting in increased glucosylceramide content in the stratum corneum and a progressive, reversible decrease in barrier function nih.gov. Electron microscopy of the treated epidermis revealed the persistence of immature membrane structures in the intercellular spaces, consistent with the retention of hexose (B10828440) moieties due to impaired glucosylceramide hydrolysis nih.gov. These findings highlight the crucial role of glucosylceramide hydrolysis in the formation of the epidermal permeability barrier and suggest that glucosylceramide accumulation leads to abnormal barrier function nih.gov.

This compound treatment in mice has also been used to create pharmacological models of Gaucher disease, mimicking the enzyme deficiency observed in this lysosomal storage disorder caymanchem.comrndsystems.comsigmaaldrich.commedchemexpress.comchemsrc.comnih.gov. In these models, this compound administration leads to a significant reduction in glucocerebrosidase activity in various tissues, including the brain nih.gov. Studies in this compound-treated mice, similar to Gaucher mice, have revealed abnormal, incompletely processed lamellar body-derived sheets in the stratum corneum and markedly elevated transepidermal water loss, further emphasizing the link between glucocerebrosidase deficiency and impaired epidermal barrier function nih.govnih.gov.

Beyond epidermal effects, this compound treatment in mice has been associated with other physiological changes. Early studies noted enlargement of the mouse brain and liver after injection with CBE google.com. More recent research using long-term daily treatment of certain mouse lines with Conduritol B epoxide has led to hind limb paralysis and small amounts of α-synuclein accumulation in specific brain regions, suggesting potential neurological impacts medchemexpress.comchemsrc.com.

Zebrafish and Other Lower Vertebrate Models for Developmental Studies

Zebrafish (Danio rerio) are a valuable vertebrate model organism for studying developmental, physiological, and pathological processes due to their rapid external development, optical clarity of embryos, and genetic similarity to humans. They are particularly amenable to developmental biology and toxicology studies, including high-throughput screening of chemical compounds.

Advanced Animal Models for Mechanistic Exploration

Advanced animal models play a crucial role in elucidating the mechanisms of action of this compound and assessing its effects within a complex living system. These models are designed to replicate aspects of human disease or biological processes relevant to this compound's intended application, offering a more physiologically relevant environment compared to in vitro studies bihealth.org. The selection of an appropriate animal model is paramount and depends on the specific research question and the target indication for this compound tandfonline.com.

Genetically modified animals, such as knockout or transgenic models, can be utilized to investigate the role of specific genes or pathways potentially modulated by this compound. For instance, models with altered expression of a target protein or pathway can help confirm whether this compound interacts with the intended molecular target in vivo and observe the resulting phenotypic changes.

Humanized mouse models represent another advanced approach, where human cells, tissues, or genes are introduced into immunodeficient mice tandfonline.comfrontiersin.org. These models can provide insights into how this compound might interact with human biological components, such as the human immune system or specific human tissues, offering a more translatable preclinical platform frontiersin.org. Patient-derived xenograft (PDX) models, where patient tumor tissue or cells are implanted into immunodeficient mice, are particularly valuable in oncology research for evaluating the efficacy of compounds like this compound against specific human cancers and understanding resistance mechanisms plos.orgcrownbio.com.

Advanced imaging techniques, such as bioluminescence imaging, can be integrated into animal studies to non-invasively monitor the distribution, activity, or effects of this compound or the progression of the disease model over time plos.org. This allows for longitudinal studies in the same animal, reducing the number of animals needed and providing a more comprehensive understanding of the dynamic interactions.

The use of advanced animal models allows for the investigation of this compound's impact on complex physiological processes, the identification of potential off-target effects, and the exploration of dose-response relationships in a living system. While animal models have limitations in fully replicating human conditions, advanced models strive to improve the translatability of preclinical findings to the clinic tandfonline.com.

Biomarker Discovery and Validation in Preclinical this compound Studies

Biomarkers are measurable indicators of biological processes, pharmacological responses, or pathological conditions. In the preclinical development of this compound, the discovery and validation of biomarkers are essential for understanding compound engagement, monitoring biological effects, and potentially predicting efficacy or toxicity crownbio.com. Preclinical biomarkers can provide crucial insights before clinical trials, helping to streamline candidate selection and optimization crownbio.com.

Identification of Molecular Markers of this compound Engagement

Identifying molecular markers of this compound engagement involves pinpointing specific molecules (e.g., proteins, genes, metabolites) that change in a measurable way upon exposure to this compound. These markers can indicate that this compound has reached its target, modulated a specific pathway, or induced a particular cellular response.

Approaches for identifying these markers can include examining changes in gene expression (transcriptomics), protein levels (proteomics), or metabolite profiles (metabolomics) in cells or tissues treated with this compound crownbio.comnih.gov. Techniques such as quantitative PCR, Western blotting, ELISA, mass spectrometry, and high-throughput sequencing can be employed for this purpose. Comparing molecular profiles of treated versus untreated samples helps to identify statistically significant changes associated with this compound exposure.

Furthermore, if this compound is designed to interact with a specific molecular target, assays can be developed to directly measure the binding or activity of this compound with its target in biological samples.

Development of Assays for Biomarker Detection

Once potential biomarkers of this compound engagement are identified, robust and reliable assays need to be developed for their detection and quantification in biological matrices (e.g., blood, tissue, urine) from preclinical studies. The assay should be sensitive enough to detect the biomarker at relevant concentrations and specific enough to differentiate it from similar molecules.

Common assay platforms include ELISA, Luminex, mass spectrometry, and quantitative PCR. The development process involves optimizing assay conditions, establishing standard curves, and validating the assay's performance characteristics, such as sensitivity, specificity, accuracy, and precision. For protein biomarkers, this might involve developing specific antibodies. For genetic markers, this could involve designing specific primers and probes for PCR-based detection.

The choice of assay platform depends on the nature of the biomarker, the required sensitivity, the throughput needed, and the available resources. The developed assays should be suitable for analyzing samples from the advanced animal models used in this compound research.

Correlation of Biomarkers with Cellular/Tissue Responses